REACTION_CXSMILES
|
I[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[H-].[Li+].[CH2:9]([OH:12])[CH2:10][OH:11]>[Cu].S([O-])([O-])(=O)=O.[Cu+2]>[S:4]1[CH:5]=[CH:6][C:2]([O:11][CH2:10][CH2:9][OH:12])=[CH:3]1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
IC1=CSC=C1
|
Name
|
|
Quantity
|
151 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Li+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
copper
|
Quantity
|
109 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
114 mg
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through Celite
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
The resulting oil is then filtered through a 50 g silica pad
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/hexanes (7:3)
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after evaporation 750 mg of an orange liquid, which
|
Type
|
CUSTOM
|
Details
|
is used without purification directly in the next reaction
|
Name
|
|
Type
|
|
Smiles
|
S1C=C(C=C1)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |